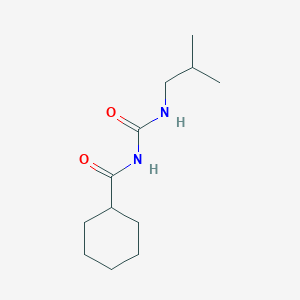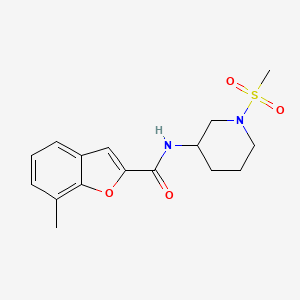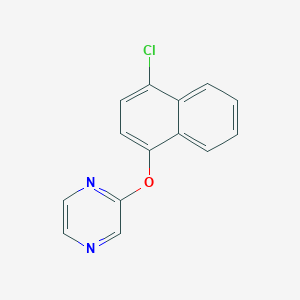
WAY-639872
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea es un compuesto orgánico que pertenece a la clase de los trifluorometilbencenos. Este compuesto es conocido por su inhibición selectiva de la óxido nítrico sintasa neuronal (nNOS), lo que lo convierte en una herramienta valiosa en la investigación bioquímica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea implica la reacción del isotiocianato de etilo con 4-(trifluorometil)anilina en condiciones controladas. La reacción suele tener lugar en un disolvente orgánico como el etanol o la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
Aunque los métodos específicos de producción industrial no están ampliamente documentados, el proceso de síntesis puede ampliarse optimizando las condiciones de reacción, la elección del disolvente y las técnicas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea experimenta principalmente reacciones de sustitución debido a la presencia del grupo isotiourea. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Suelen implicar nucleófilos como aminas o tioles.
Reacciones de Oxidación: Pueden llevarse a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: A menudo implican agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de tiourea correspondientes .
Aplicaciones Científicas De Investigación
La S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se emplea en estudios que implican la inhibición enzimática, en particular la nNOS.
Medicina: Se ha investigado por sus posibles efectos terapéuticos debido a su inhibición selectiva de la nNOS.
Industria: Se utiliza en el desarrollo de ensayos bioquímicos y como estándar en los procesos de control de calidad.
Mecanismo De Acción
La S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea ejerce sus efectos inhibiendo selectivamente la óxido nítrico sintasa neuronal (nNOS). Se une de forma competitiva al sitio activo de la nNOS, evitando que la enzima catalice la producción de óxido nítrico. Esta inhibición selectiva se consigue mediante su compatibilidad estructural con el sitio activo de la enzima .
Comparación Con Compuestos Similares
Compuestos Similares
N-Fenilisotiourea: Otro derivado de la isotiourea con propiedades inhibitorias similares pero menos selectividad para la nNOS.
S-Metil-N-[4-(Trifluorometil)Fenil]Isotiourea: Un análogo metil con perfiles de reactividad y selectividad ligeramente diferentes.
Singularidad
La S-Etil-N-[4-(Trifluorometil)Fenil]Isotiourea destaca por su alta selectividad para la nNOS en comparación con otras isoformas de la óxido nítrico sintasa. Esta selectividad la convierte en una herramienta valiosa para estudiar los roles específicos de la nNOS en diversos procesos biológicos .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)


![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)



